molecular formula C9H11N3O4 B10908343 methyl (5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetate

methyl (5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetate

Cat. No.: B10908343
M. Wt: 225.20 g/mol
InChI Key: WLPZTNFLDUNQIB-UHFFFAOYSA-N
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Description

Methyl (5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetate is a chemical compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with ethyl acetoacetate, followed by nitration and esterification to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as nitration under controlled conditions, followed by purification through recrystallization or chromatography to ensure high purity and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Amino Derivatives: Formed from the reduction of the nitro group.

    Substituted Pyrazoles: Formed from substitution reactions.

    Carboxylic Acids: Formed from ester hydrolysis.

Scientific Research Applications

Methyl (5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

    Methyl (5-cyclopropyl-3-amino-1H-pyrazol-1-yl)acetate: Similar structure but with an amino group instead of a nitro group.

    Ethyl (5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl (5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate: Similar structure but with a propanoate ester instead of an acetate ester.

Uniqueness: Methyl (5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetate is unique due to its specific combination of a cyclopropyl group, a nitro group, and a pyrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

Methyl (5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its promising biological activities. This compound is characterized by a unique structure that includes a cyclopropyl group and a nitro substituent, which are critical for its interaction with biological targets.

The molecular formula of this compound is C10_{10}H12_{12}N4_{4}O2_{2}, with a molecular weight of approximately 194.19 g/mol. The presence of the methyl ester group enhances its reactivity, making it suitable for various synthetic modifications and biological evaluations .

Biological Activities

Research has indicated that this compound exhibits a range of biological activities, including:

1. Anti-inflammatory Properties
Compounds with pyrazole moieties, including this one, have been reported to possess anti-inflammatory effects. This activity is crucial for potential therapeutic applications in treating inflammatory diseases.

2. Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies suggest that its structural features may influence its efficacy against various pathogens.

3. Antiviral Activity
Preliminary investigations into the antiviral properties of related pyrazole compounds suggest that this compound could potentially inhibit viral replication, although specific studies on this compound are still needed .

Structure-Activity Relationship (SAR)

The unique combination of the cyclopropyl and nitro groups in this compound is believed to play a significant role in its biological activity. The structure allows for interactions with various biological targets, such as enzymes and receptors. Understanding these interactions through SAR studies is essential for optimizing the compound's pharmacological profile .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including the formation of the pyrazole ring and subsequent esterification. Various synthetic routes can be optimized to enhance yield and purity, often employing catalysts or specific reaction conditions .

Comparative Analysis

To better understand the biological potential of this compound, it is useful to compare it with other related compounds:

Compound NameMolecular FormulaUnique Features
Methyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetateC10_{10}H12_{12}N4_{4}O2_{2}Contains a methyl group instead of cyclopropyl
Methyl (5-benzyl-3-nitro-1H-pyrazol-1-yl)acetateC12_{12}H14_{14}N4_{4}O2_{2}Features a benzyl group
Methyl (5-cyclobutyl-3-nitro-1H-pyrazol-1-yl)acetateC10_{10}H12_{12}N4_{4}O2_{2}Contains a cyclobutyl group

This table illustrates the diversity within the pyrazole family while highlighting how structural variations can influence biological activity.

Properties

Molecular Formula

C9H11N3O4

Molecular Weight

225.20 g/mol

IUPAC Name

methyl 2-(5-cyclopropyl-3-nitropyrazol-1-yl)acetate

InChI

InChI=1S/C9H11N3O4/c1-16-9(13)5-11-7(6-2-3-6)4-8(10-11)12(14)15/h4,6H,2-3,5H2,1H3

InChI Key

WLPZTNFLDUNQIB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C(=CC(=N1)[N+](=O)[O-])C2CC2

Origin of Product

United States

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